11-Eicosenoic acid, methyl ester

概要

説明

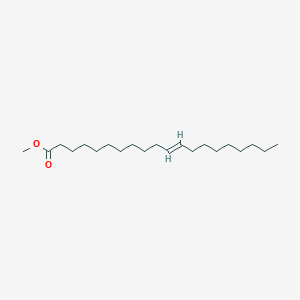

11-Eicosenoic acid, methyl ester, also known as methyl cis-11-eicosenoate, is a fatty acid methyl ester with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . It is a monounsaturated omega-9 fatty acid found in various plant oils and nuts, particularly in jojoba oil . This compound is characterized by a long carbon chain with a single double bond and a methyl ester functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Eicosenoic acid, methyl ester typically involves the esterification of 11-Eicosenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides found in jojoba oil. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield .

化学反応の分析

Types of Reactions

11-Eicosenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Amides, esters

科学的研究の応用

Nutritional and Health Applications

11-Eicosenoic acid, methyl ester is recognized for its potential health benefits due to its fatty acid composition.

Bioactive Properties

Research has indicated that this compound exhibits antibacterial properties. A study analyzing the bioactive constituents of Petroselinum crispum (parsley) identified this compound as a significant component with antimicrobial activity against various bacteria, including Klebsiella pneumoniae and Staphylococcus aureus .

Biodiesel Production

The compound is also relevant in the context of renewable energy. Long-chain fatty acids like 11-eicosenoic acid can be transesterified to produce biodiesel. A study on Aspergillus fumigatus demonstrated that fungal lipids, including long-chain fatty acids, could be utilized for high-efficiency biodiesel production through transesterification processes .

Fatty Acid Methyl Esters (FAMEs)

As a member of the FAMEs group, 11-eicosenoic acid methyl ester is used in various industrial applications:

- Lubricants : Due to its favorable viscosity and lubricating properties.

- Cosmetics : As an emollient and skin conditioning agent.

- Food Industry : Used as a flavoring agent and preservative due to its low toxicity profile .

Research and Analytical Applications

This compound is frequently used as a standard in analytical chemistry for the profiling of fatty acids in various samples. Its presence in complex mixtures can be analyzed using gas chromatography-mass spectrometry (GC-MS), which allows for detailed compositional analysis .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

In a study published in the International Journal of Natural Products Research, researchers isolated various compounds from parsley leaves, highlighting the antibacterial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones, suggesting its potential use as a natural preservative or therapeutic agent .

Case Study 2: Biodiesel Feasibility

A study on lipid extraction from Aspergillus fumigatus revealed that the fatty acid profile included long-chain acids suitable for biodiesel production. The transesterification of these lipids yielded high-quality biodiesel with promising fuel properties .

作用機序

The mechanism of action of 11-Eicosenoic acid, methyl ester involves its incorporation into lipid membranes, where it can influence membrane fluidity and function. The double bond in the fatty acid chain allows for interactions with other lipid molecules, affecting the overall properties of the membrane. Additionally, it can be metabolized by enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites .

類似化合物との比較

Similar Compounds

- Methyl linolenate

- Methyl behenate

- Methyl arachidate

- Methyl oleate

- Methyl palmitoleate

- Methyl linoleate

- Methyl stearate

Uniqueness

11-Eicosenoic acid, methyl ester is unique due to its specific structure, which includes a single double bond at the 11th position and a long carbon chain. This structure imparts distinct physical and chemical properties, such as its reactivity and solubility, making it suitable for specific applications in research and industry .

生物活性

11-Eicosenoic acid, methyl ester (C21H40O2), is a monounsaturated fatty acid methyl ester that has garnered attention in various fields of biological research due to its potential bioactive properties. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and antioxidant effects, supported by diverse research findings.

This compound is characterized by the following properties:

- Molecular Formula : C21H40O2

- Molecular Weight : 324.54 g/mol

- Structure : It contains a long carbon chain with a double bond at the 11th position, influencing its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study analyzing the antibacterial activity of various fatty acids found that this compound showed a narrow spectrum of activity, being more effective against Gram-negative bacteria than Gram-positive bacteria. Specifically, it demonstrated notable inhibition against Klebsiella pneumoniae and Bacillus subtilis with inhibition zones measured at 5.6 mm and 5.3 mm respectively .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Klebsiella pneumoniae | 5.6 ± 1.2 |

| Bacillus subtilis | 5.3 ± 0.4 |

| Streptococcus pyogenes | 4.6 ± 1.2 |

| Staphylococcus aureus | 4.3 ± 0.5 |

This antibacterial effect is attributed to the unique structure of the fatty acid, which may disrupt bacterial cell membranes .

Antioxidant Activity

The antioxidant potential of fatty acids has been widely studied, with certain compounds demonstrating the ability to scavenge free radicals and reduce oxidative stress in cells. Although direct studies on the antioxidant activity of this compound are sparse, similar long-chain fatty acids have been reported to enhance antioxidant defenses in various biological systems .

Study on Petroselinum Crispum

A notable study examined the bioactive constituents of Petroselinum crispum (parsley) leaves, identifying cis-11-eicosenoic acid methyl ester as a major component. The study highlighted its antibacterial activity and noted that the presence of this compound contributed to the overall antimicrobial efficacy of the plant extract .

Fatty Acid Profiles in Aspergillus Fumigatus

Another investigation focused on the fatty acid profiles in Aspergillus fumigatus, revealing that long-chain fatty acids including 11-eicosenoic acid could be utilized for biodiesel production due to their favorable properties. This study indirectly supports the notion that these fatty acids may possess beneficial biological activities beyond their industrial applications .

特性

IUPAC Name |

methyl (E)-icos-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKMRGOHCLRTLZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346307 | |

| Record name | Methyl (11E)-11-eicosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-09-2, 69119-90-0 | |

| Record name | Methyl cis-icos-11-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (11E)-11-eicosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-icos-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。